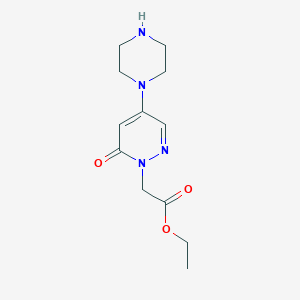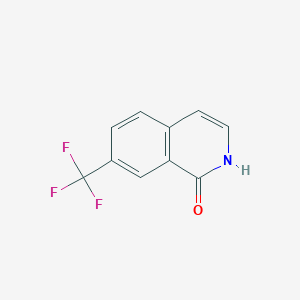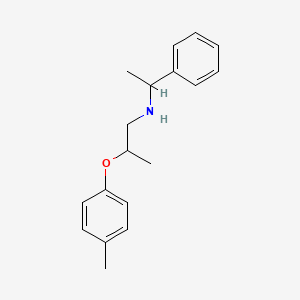
4-(Difluoromethoxy)-3-nitrobenzoic acid
Descripción general
Descripción
“4-(Difluoromethoxy)-3-nitrobenzoic acid” is a chemical compound with the molecular formula C8H6F2O3. It has a molecular weight of 188.13 g/mol . This compound is a p-difluoromethoxy substituted benzoic acid .
Synthesis Analysis
The synthesis of compounds similar to “4-(Difluoromethoxy)-3-nitrobenzoic acid” has been reported in the literature. For instance, a synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . Another method involves taking trichloromethoxybenzene as the raw material, employing hydrogen fluoride to conduct selective fluorination to obtain chlorodifluoromethoxybenzene, subjecting the chlorodifluoromethoxybenzene to nitration by a mixed acid so as to obtain 4-(chlorodifluoromethoxy)nitrobenzene, and carrying out hydrogenation reduction on the 4-(chlorodifluoromethoxy)nitrobenzene .
Molecular Structure Analysis
The molecular structure of “4-(Difluoromethoxy)-3-nitrobenzoic acid” can be represented by the InChI code: 1S/C8H6F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12) . The Canonical SMILES string is: C1=CC(=CC=C1C(=O)O)OC(F)F .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Difluoromethoxy)-3-nitrobenzoic acid” include a molecular weight of 188.13 g/mol, a topological polar surface area of 46.5 Ų, and a complexity of 176 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .
Aplicaciones Científicas De Investigación
Inhibitory Effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation
The compound “4-(Difluoromethoxy)-3-nitrobenzoic acid” has been studied for its inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation (EMT) in vitro and bleomycin-induced pulmonary fibrosis in vivo .
EMT is a process where epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is often involved in the progression of diseases such as fibrosis and cancer.
In the study, the compound was found to inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increased the expression of E-cadherin. Accordingly, Smad2/3 phosphorylation levels were significantly reduced by the treatment of this compound .
In the in vivo model, the compound was used to treat rats with tracheal instillation of bleomycin. The results showed therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
This suggests that “4-(Difluoromethoxy)-3-nitrobenzoic acid” could potentially be used as a therapeutic target for reducing idiopathic pulmonary fibrosis (IPF), a chronic and progressive interstitial lung disease .
Mecanismo De Acción
Target of Action
The primary target of 4-(Difluoromethoxy)-3-nitrobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is particularly involved in the Epithelial-Mesenchymal Transition (EMT) process, which is a key factor in the pathogenesis of pulmonary fibrosis .
Mode of Action
The compound interacts with its target by inhibiting the TGF-β1-induced EMT process . Specifically, it reduces the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are markers of EMT, and increases the expression of E-cadherin, a protein that helps cells stick together and inhibits EMT . Furthermore, the compound significantly reduces the phosphorylation levels of Smad2/3, which are proteins that get activated by TGF-β1 and play a key role in the EMT process .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway . In this pathway, TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This complex moves to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By inhibiting this pathway, the compound prevents the excessive deposition of extracellular matrix components, which is a characteristic feature of fibrosis .
Pharmacokinetics
The compound has been used to treat rats in studies, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
The compound has been shown to attenuate TGF-β1-induced EMT in A549 cells (a type of lung cancer cell line) and bleomycin-induced pulmonary fibrosis in rats . It improves lung function, reduces lung inflammation and fibrosis, reduces collagen deposition, and reduces the expression of E-cadherin .
Action Environment
It’s worth noting that the compound’s effects have been studied both in vitro (in a549 cells) and in vivo (in rats), suggesting that it is effective in different environments .
Propiedades
IUPAC Name |
4-(difluoromethoxy)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO5/c9-8(10)16-6-2-1-4(7(12)13)3-5(6)11(14)15/h1-3,8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBVFSSLGYGGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-nitrobenzoic acid | |
CAS RN |
906747-90-8 | |
| Record name | 4-(difluoromethoxy)-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1389302.png)




![3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline](/img/structure/B1389316.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline](/img/structure/B1389317.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine](/img/structure/B1389318.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline](/img/structure/B1389319.png)
![N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389320.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine](/img/structure/B1389321.png)
![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389322.png)
![N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389323.png)